molecular formula C4H5KO6 B7798311 potassium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

potassium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

Cat. No.: B7798311
M. Wt: 188.18 g/mol
InChI Key: KYKNRZGSIGMXFH-ZVGUSBNCSA-M
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Description

thiocarbonyl ylide . Thiocarbonyl ylides are a class of organic compounds characterized by the presence of a thiocarbonyl group (C=S) adjacent to a carbon atom bearing a positive charge and a lone pair of electrons. These compounds are highly reactive intermediates in organic synthesis and are used in various chemical reactions to form complex molecular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiocarbonyl ylides can be synthesized through several methods, including:

Industrial Production Methods

While thiocarbonyl ylides are primarily used in research settings, their industrial production involves similar methods as described above, with a focus on optimizing reaction conditions to maximize yield and purity. The use of high-pressure conditions can enhance the formation of thiocarbonyl ylides, especially for thermally unstable or sterically hindered substrates .

Chemical Reactions Analysis

Types of Reactions

Thiocarbonyl ylides undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with thiocarbonyl ylides include:

Major Products Formed

The major products formed from reactions involving thiocarbonyl ylides include:

Scientific Research Applications

Thiocarbonyl ylides have several scientific research applications, including:

Mechanism of Action

The mechanism of action of thiocarbonyl ylides involves their high reactivity due to the presence of a positively charged carbon atom adjacent to a thiocarbonyl group. This reactivity allows them to participate in various chemical reactions, forming new bonds and complex molecular structures. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiocarbonyl ylides are unique due to the presence of a thiocarbonyl group, which imparts distinct reactivity compared to other 1,3-dipoles. This uniqueness allows for the formation of sulfur-containing products, such as thiophenes, which are valuable in various applications .

Properties

IUPAC Name

potassium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKNRZGSIGMXFH-ZVGUSBNCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5KO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

L-AzeOH-D-tartrate (14.0 g; 56 mmol; prepared analogously to the methods described in international patent application WO 97/02441) was added to water (17 mL) at room temperature. The mixture was heated to 60° C. and an additional amount of water (9 mL) was added to completely dissolve the L-AzeOH-D-tartrate. KOH (10.8 mL; 5.7 M) was added over 7 minutes to resultant the yellowish solution. The reaction mixture was then left to cool at room temperature. It was left at this temperature overnight. The reaction mixture was then cooled on ice for 7 h. Potassium hydrogen tartrate crystallised and was filtered off. The filtration gave potassium hydrogen tartrate as white solid (9.5 g; 91%) and a slightly yellowish aqueous solution containing liberated L-AzeOH. The latter was used in the next step without further characterisation.
Name
L-AzeOH D-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
L-AzeOH D-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Five
Name
potassium hydrogen tartrate

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